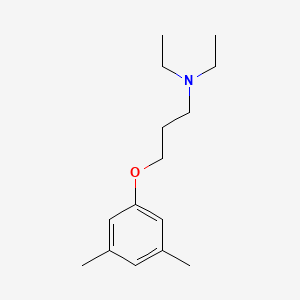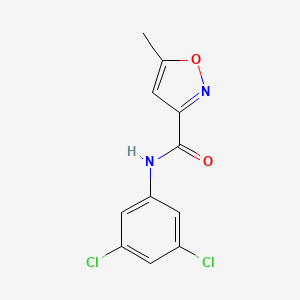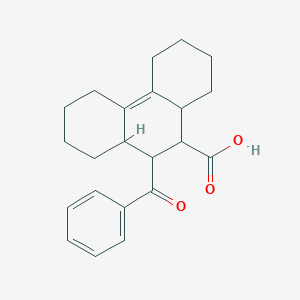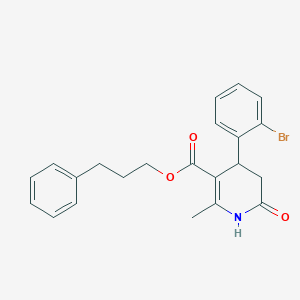
diethyl (1,1-dimethyl-2-oxopropyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1,1-dimethyl-2-oxopropyl)malonate, also known as ethyl 2-(1,1-dimethyl-2-oxopropyl)malonate, is a chemical compound that belongs to the class of malonate esters. It has been widely used in scientific research due to its unique properties and versatile applications.
Mecanismo De Acción
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate is a malonate ester, which means that it contains two carbonyl groups that can undergo various reactions. The mechanism of action of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate depends on the specific reaction it undergoes. For example, it can undergo nucleophilic addition, condensation, and decarboxylation reactions to yield various products.
Biochemical and Physiological Effects
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has several advantages for lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. It is also a versatile compound that can be used in a wide range of reactions. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate in scientific research. One potential area of application is in the synthesis of chiral compounds, where it can be used as a starting material for the preparation of enantiopure compounds. Another area of application is in the development of new drugs, where it can be used as a template for the design of novel compounds with improved pharmacological properties. Additionally, further studies are needed to explore the potential biochemical and physiological effects of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate, as well as its potential applications in other areas of research, such as materials science and catalysis.
Conclusion
In conclusion, didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate is a versatile and useful compound that has been widely used in scientific research. Its unique properties and versatile applications make it a valuable tool for the synthesis of various organic compounds and the development of new drugs. While further studies are needed to explore its potential biochemical and physiological effects, didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has already shown great promise in a wide range of applications.
Métodos De Síntesis
The synthesis of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate involves the reaction between didiethyl (1,1-dimethyl-2-oxopropyl)malonate malonate and 2-butanone in the presence of a base catalyst such as sodium ethoxide. The reaction proceeds through a Michael addition followed by a decarboxylation step to yield the desired product. The yield of this synthesis method is generally high, and the purity of the product can be easily obtained through simple purification techniques.
Aplicaciones Científicas De Investigación
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has been widely used in scientific research due to its unique properties and versatile applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a starting material for the synthesis of chiral compounds and as a reagent for the preparation of enantiopure compounds.
Propiedades
IUPAC Name |
diethyl 2-(2-methyl-3-oxobutan-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-16-10(14)9(11(15)17-7-2)12(4,5)8(3)13/h9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRSTUFHFZELCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-dimethyl-2-carbethoxylevulinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)



![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)
![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)



![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![5,7-dimethoxy-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5215675.png)
